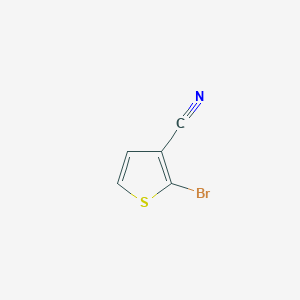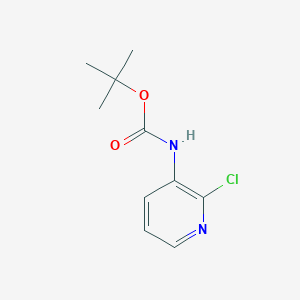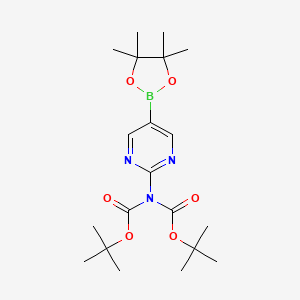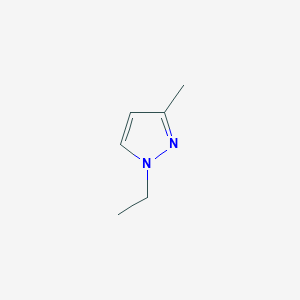
2-Bromothiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromothiophene-3-carbonitrile is a chemical compound . It is a part of the thiophene family, which are essential heterocyclic compounds that show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene-based analogs have been the subject of much research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . 2-Bromothiophene-3-carbonitrile is a derivative of this base structure .Chemical Reactions Analysis
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . In one reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .Physical And Chemical Properties Analysis
2-Bromothiophene-3-carbonitrile has a molecular weight of 189.06 . It is a solid at room temperature and should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
Nanostructured Polymeric Materials
2-Bromothiophene derivatives, such as 2,2′-bithiophene and 3-dodecylthiophene, have been utilized in the synthesis of nanostructured polymeric materials. These materials demonstrate significant electroactivity, conductivity, and distinct morphological properties. The study of Massoumi et al. (2014) highlights the versatility of these compounds in the development of conjugate copolymers, offering insights into the potential of 2-Bromothiophene-3-carbonitrile in nanostructure formation and material science applications Massoumi, H. Omidi, E. Vessally, & A. Entezami, 2014.
Synthesis of Bromothiophene Polymers
Bromothiophene, including derivatives like 3-Bromothiophene, serves as an essential organic intermediate in synthesizing various thiophene polymers. These polymers have broad applications in organic synthesis, indicating the foundational role of bromothiophene compounds in developing complex organic molecules Wang Deng-yu, 2004.
Catalytic Applications in Organic Synthesis
Palladium-catalyzed C-H homocoupling of bromothiophene derivatives has been explored for synthesizing well-defined oligothiophenes. This approach, as discussed by Takahashi et al. (2006), demonstrates the utility of bromothiophene derivatives in facilitating complex coupling reactions, offering valuable pathways for creating precisely structured organic materials Takahashi et al., 2006.
Optoelectronic and Electrical Applications
The compound 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c] quinoline-3-carbonitrile demonstrates promising optoelectronic and electrical properties. Studies like that of Mansour et al. (2017) have revealed its potential in creating devices with significant open-circuit voltage and short-circuit current, suggesting the applicability of bromothiophene derivatives in the field of electronic materials Mansour, F. A. El-Taweel, R. A. N. Abu El-Enein, & E. El-Menyawy, 2017.
Material Science and Novel Heterocycles
Bithiophene-substituted heterocycles bearing carbonitriles have been synthesized, revealing the versatility of bromothiophene derivatives in creating novel materials with potential applications in various fields, such as pharmaceuticals and material science Ismail & Boykin, 2011.
Safety And Hazards
特性
IUPAC Name |
2-bromothiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-5-4(3-7)1-2-8-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMDOVNPFWGFSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477160 |
Source


|
| Record name | 2-Bromothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromothiophene-3-carbonitrile | |
CAS RN |
56182-43-5 |
Source


|
| Record name | 2-Bromothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)

![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)




![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)


